molecular formula C16H18O5 B13922326 4,6,7-Trimethoxy-8-methyl-2-naphthalenecarboxylic acid methyl ester

4,6,7-Trimethoxy-8-methyl-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13922326
M. Wt: 290.31 g/mol
InChI Key: LKMOVBHADNRCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl-, methyl ester is an organic compound with the molecular formula C15H16O5. This compound is characterized by the presence of a naphthalene ring substituted with methoxy groups and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method is the reaction of 2-Naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl-, methyl ester is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: A precursor in the synthesis of the methyl ester derivative.

    6-Methoxy-2-naphthoic acid: Another naphthalene derivative with similar structural features.

Uniqueness

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl-, methyl ester is unique due to the presence of multiple methoxy groups and a methyl ester functional group, which confer distinct chemical and biological properties compared to other naphthalene derivatives.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

methyl 4,6,7-trimethoxy-8-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C16H18O5/c1-9-11-6-10(16(17)21-5)7-13(18-2)12(11)8-14(19-3)15(9)20-4/h6-8H,1-5H3

InChI Key

LKMOVBHADNRCOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.